molecular formula C6H10O2 B570727 (R)-3-Hydroxy-cyclohexanone CAS No. 165879-90-3

(R)-3-Hydroxy-cyclohexanone

Cat. No.: B570727
CAS No.: 165879-90-3
M. Wt: 114.144
InChI Key: TWEVQGUWCLBRMJ-RXMQYKEDSA-N
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Description

®-3-Hydroxycyclohexane-1-one is a chiral organic compound with the molecular formula C6H10O2 It is a cyclohexanone derivative with a hydroxyl group attached to the third carbon in the ring

Scientific Research Applications

®-3-Hydroxycyclohexane-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxycyclohexane-1-one can be achieved through several methods. One common approach involves the reduction of 3-oxocyclohexanone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-hydroxycyclohex-2-en-1-one using rhodium-based catalysts.

Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxycyclohexane-1-one often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3-Hydroxycyclohexane-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-oxocyclohexanone.

    Reduction: The ketone group can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: 3-Oxocyclohexanone

    Reduction: Cyclohexanol derivatives

    Substitution: Various substituted cyclohexanone derivatives

Mechanism of Action

The mechanism of action of ®-3-hydroxycyclohexane-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3-Hydroxycyclohexanone: Similar structure but lacks chirality.

    Cyclohexanol: Lacks the ketone group.

    Cyclohexanone: Lacks the hydroxyl group.

Uniqueness: ®-3-Hydroxycyclohexane-1-one is unique due to its chiral nature, which imparts specific reactivity and interactions in chemical and biological systems. Its combination of hydroxyl and ketone groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(3R)-3-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEVQGUWCLBRMJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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